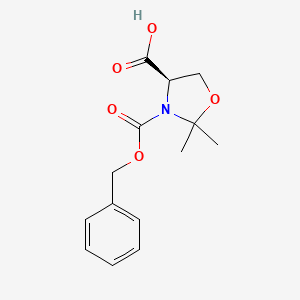
(4R)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes an oxazolidine ring, a phenylmethoxycarbonyl group, and a carboxylic acid moiety. It is used in various chemical and pharmaceutical applications due to its reactivity and ability to form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Oxazolidine Ring: This is achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylmethoxycarbonyl Group: This step involves the protection of the amino group using a phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
(4R)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring or the phenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidines or phenylmethoxycarbonyl derivatives.
科学的研究の応用
(4R)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (4R)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can form stable complexes with metal ions, which can influence various biochemical pathways. The phenylmethoxycarbonyl group can act as a protecting group, modulating the reactivity of the compound in different environments.
類似化合物との比較
Similar Compounds
(4R)-Thiazolidine-4-carboxylic acid: Similar in structure but contains a sulfur atom in the ring.
(4R)-2,2-dimethyl-3-methoxycarbonyl-1,3-oxazolidine-4-carboxylic acid: Lacks the phenyl group.
(4R)-2,2-dimethyl-3-phenyl-1,3-oxazolidine-4-carboxylic acid: Lacks the methoxycarbonyl group.
Uniqueness
(4R)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid is unique due to the presence of both the phenylmethoxycarbonyl group and the carboxylic acid moiety, which confer distinct reactivity and stability properties. This makes it a valuable compound in various chemical and pharmaceutical applications.
特性
分子式 |
C14H17NO5 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
(4R)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m1/s1 |
InChIキー |
BDCQMEKOKHOPOQ-LLVKDONJSA-N |
異性体SMILES |
CC1(N([C@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
正規SMILES |
CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


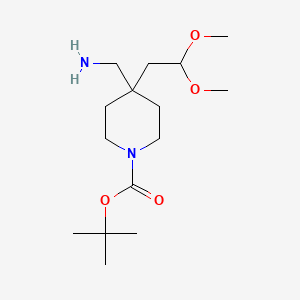
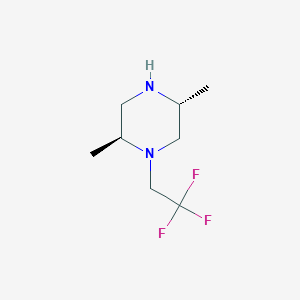
![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
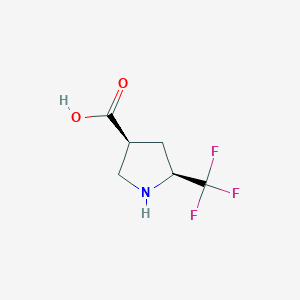



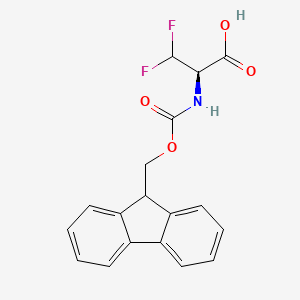
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
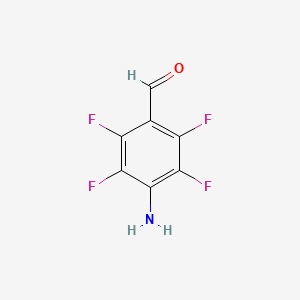
![Methyl 3-(3-methoxy-3-oxopropanoyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13456176.png)
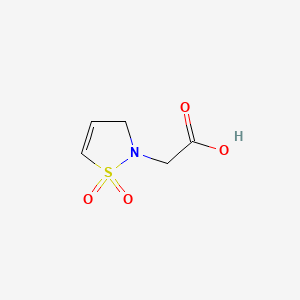
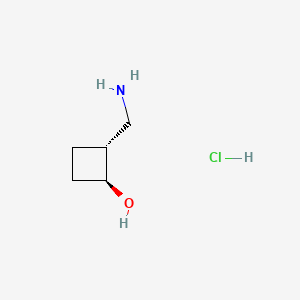
![4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid](/img/structure/B13456183.png)
